molecular formula C12H7F3N2O3 B1460133 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid CAS No. 1258269-13-4

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid

Cat. No. B1460133
CAS RN: 1258269-13-4
M. Wt: 284.19 g/mol
InChI Key: OSXYZXXMTIHCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid, also known as TFP or TFP-6, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFP-6 is a pyrazine derivative that is often used as a building block in the synthesis of various organic compounds. In

Scientific Research Applications

Pyrazine derivatives, including 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid, are a class of heterocyclic aromatic compounds with a wide range of pharmacological properties. These compounds have been extensively studied for their diverse biological activities, which include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and applications in treating arteriosclerosis among others. Their significant pharmacological effects have driven further research to develop more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).

Pyrazine Derivatives in Food Science

In food science, the control strategies of pyrazine generation from the Maillard reaction (MR) have been emphasized. Pyrazines contribute to baking, roasted, and nutty flavors in food products. The generation of pyrazines from MR can be promoted or suppressed depending on the desired outcome in food processing. This involves the utilization of new reactants, modification of reaction conditions, and adoption of emerging technologies. The strategies summarized are applicable for achieving control over pyrazine content in the food industry, impacting the flavor profile of food products (Yu et al., 2021).

Pyrazine Derivatives in Material Science

In material science, pyrazine derivatives have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show great value for creating novel optoelectronic materials. Their applications related to photo- and electroluminescence in luminescent small molecules and chelate compounds have been highlighted. This involves the synthesis of aryl(hetaryl)substituted quinazolines and pyrimidines with π-extended conjugated systems, which proved significant for materials in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Environmental Impact and Degradation

Pyrazine derivatives also play a role in environmental science, particularly in the degradation of polyfluoroalkyl chemicals. These chemicals, containing perfluoroalkyl moieties, have been widely used in various industrial and commercial applications. The microbial degradation of non-fluorinated functionalities in these compounds can result in the formation of environmentally persistent perfluoroalkyl carboxylic and sulfonic acids. Understanding the environmental biodegradability of these compounds is crucial for evaluating their fate, effects, and links to more persistent pollutants (Liu & Avendaño, 2013).

properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXYZXXMTIHCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.